L-Valine-13C5,15N,d8

Description

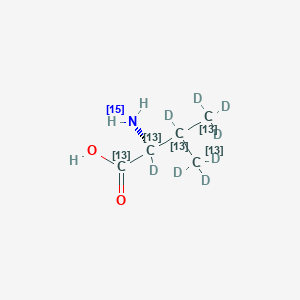

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

131.152 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-(trideuterio(113C)methyl)(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1+1D3,2+1D3,3+1D,4+1D,5+1,6+1 |

InChI Key |

KZSNJWFQEVHDMF-BJZWQILWSA-N |

Isomeric SMILES |

[2H][13C@@]([13C](=O)O)([13C]([2H])([13C]([2H])([2H])[2H])[13C]([2H])([2H])[2H])[15NH2] |

Canonical SMILES |

CC(C)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to L-Valine-13C5,15N,d8 for Researchers and Drug Development Professionals

An In-depth Examination of a Heavy Isotope-Labeled Amino Acid in Advanced Research Applications

Stable isotope-labeled compounds are indispensable tools in modern biomedical research and drug development. Among these, L-Valine-13C5,15N,d8 stands out as a highly versatile and valuable reagent. This isotopically enriched form of the essential amino acid L-Valine, where all five carbon atoms are replaced with Carbon-13, the nitrogen atom with Nitrogen-15, and eight hydrogen atoms with deuterium, offers researchers a powerful means to trace, quantify, and characterize biological processes with high precision. This technical guide provides a comprehensive overview of this compound, its properties, and its critical applications in proteomics, metabolomics, and pharmacokinetic studies.

Core Properties and Specifications

This compound is a non-radioactive, stable isotope-labeled analog of L-Valine. The incorporation of heavy isotopes results in a significant mass shift compared to its natural counterpart, which is the basis for its utility in mass spectrometry-based analytical methods.

| Property | Value | Source(s) |

| Chemical Formula | ¹³C₅H₃D₈¹⁵NO₂ | --INVALID-LINK-- |

| Exact Mass | 131.15 g/mol | --INVALID-LINK-- |

| Labeled CAS Number | 1994261-62-9 | --INVALID-LINK-- |

| Unlabeled CAS Number | 72-18-4 | --INVALID-LINK-- |

| Isotopic Purity (¹³C) | ≥97-99% | --INVALID-LINK-- |

| Isotopic Purity (¹⁵N) | ≥97-99% | --INVALID-LINK-- |

| Isotopic Purity (D) | ≥97-99% | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Storage Temperature | Room temperature, protect from light and moisture | --INVALID-LINK-- |

Key Applications in Research and Development

The unique properties of this compound make it a cornerstone for several advanced analytical techniques, primarily centered around mass spectrometry.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy that enables the accurate relative quantification of thousands of proteins in complex samples. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural L-Valine, while another is cultured in a "heavy" medium where the natural L-Valine is replaced with this compound. Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.

The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are digested into peptides. The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference, and the ratio of their signal intensities provides a precise measure of the relative abundance of each protein between the two conditions.

Internal Standard for Mass Spectrometry-Based Quantification

In quantitative metabolomics and pharmacokinetic studies, this compound serves as an ideal internal standard. When analyzing biological samples, the extraction and ionization efficiency of an analyte can vary, leading to inaccurate quantification. By spiking a known amount of the heavy-labeled internal standard into the sample at the beginning of the workflow, any sample loss or variation in instrument response will affect both the analyte and the standard equally. The ratio of the analyte's signal to the internal standard's signal is then used for accurate and precise quantification.

Metabolic Flux Analysis

The stable isotope labels in this compound can be used to trace the metabolic fate of valine through various biochemical pathways. By tracking the incorporation of ¹³C, ¹⁵N, and D into downstream metabolites, researchers can elucidate the dynamics of metabolic networks and understand how they are altered in disease states or in response to therapeutic interventions.

Experimental Protocols

Detailed Methodology for a SILAC Experiment

This protocol outlines a general workflow for a quantitative proteomics experiment using this compound.

1. Cell Culture and Labeling:

-

Two populations of the same cell line are cultured in parallel.

-

One population is grown in standard "light" SILAC medium (e.g., DMEM) containing unlabeled L-Arginine and L-Lysine (if they are also being used for labeling) and natural L-Valine.

-

The second population is cultured in "heavy" SILAC medium, which is identical to the light medium except that the natural L-Valine is replaced with this compound.

-

Cells are cultured for at least five to six cell doublings to ensure complete incorporation of the heavy amino acid. The incorporation efficiency should be checked by mass spectrometry.

2. Experimental Treatment:

-

Once labeling is complete, the two cell populations are subjected to the desired experimental conditions (e.g., one is treated with a drug, and the other serves as a vehicle control).

3. Sample Preparation:

-

After treatment, the "light" and "heavy" cell populations are harvested and lysed.

-

The protein concentrations of the lysates are determined, and equal amounts of protein from the "light" and "heavy" samples are mixed.

-

The combined protein mixture is then subjected to standard proteomics sample preparation, which includes reduction, alkylation, and enzymatic digestion (typically with trypsin).

4. LC-MS/MS Analysis:

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.

5. Data Analysis:

-

Specialized software is used to identify the peptides and quantify the relative intensity of the "light" and "heavy" peptide pairs.

-

The ratio of heavy to light signal for each peptide is used to determine the relative abundance of the corresponding protein in the two experimental conditions.

Use as an Internal Standard in a Mass Spectrometry Assay

This protocol provides a general outline for using this compound as an internal standard for the quantification of L-Valine in a biological matrix (e.g., plasma).

1. Preparation of Standard Solutions:

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., methanol/water).

-

A series of calibration standards are prepared by spiking known concentrations of unlabeled L-Valine into a blank matrix (e.g., charcoal-stripped plasma). Each calibration standard is then spiked with a fixed concentration of the this compound internal standard.

2. Sample Preparation:

-

To each unknown biological sample, a known amount of the this compound internal standard is added.

-

The samples (including calibration standards and unknowns) are then subjected to a sample preparation procedure to extract the analyte and internal standard. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

The extracts are evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.

3. LC-MS/MS Analysis:

-

The prepared samples are injected into an LC-MS/MS system.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both unlabeled L-Valine and this compound.

4. Data Analysis:

-

A calibration curve is generated by plotting the ratio of the peak area of the unlabeled L-Valine to the peak area of the this compound internal standard against the concentration of the calibration standards.

-

The concentration of L-Valine in the unknown samples is then determined from the calibration curve using the measured peak area ratio.

Signaling Pathways and Experimental Workflows

L-Valine Biosynthesis Pathway

L-Valine is an essential amino acid for humans, meaning it must be obtained from the diet. In microorganisms and plants, it is synthesized from pyruvate.

Caption: Simplified L-Valine biosynthesis pathway.

L-Valine Degradation Pathway

The catabolism of L-Valine involves its conversion to succinyl-CoA, which can then enter the citric acid cycle.

Caption: Overview of the L-Valine degradation pathway.

L-Valine and the PI3K/Akt/mTOR Signaling Pathway

L-Valine has been shown to activate the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.

Caption: L-Valine activation of the PI3K/Akt/mTOR pathway.

SILAC Experimental Workflow

A graphical representation of the SILAC experimental workflow highlights the key steps from cell culture to data analysis.

Caption: General workflow for a SILAC-based proteomics experiment.

L-Valine-13C5,15N,d8: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways associated with the isotopically labeled amino acid, L-Valine-13C5,15N,d8. This stable isotope-labeled compound is a powerful tool in metabolic research, quantitative proteomics, and structural biology, enabling precise tracing and quantification of valine metabolism and incorporation into proteins.

Core Chemical Properties

This compound is an isotopologue of the essential amino acid L-Valine, where all five carbon atoms are replaced with Carbon-13 (¹³C), the nitrogen atom is replaced with Nitrogen-15 (¹⁵N), and eight hydrogen atoms are replaced with Deuterium (²H or D). This extensive labeling provides a significant mass shift, facilitating its detection and differentiation from its unlabeled counterpart in mass spectrometry and enabling specific detection in nuclear magnetic resonance studies.

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Formula | ¹³C₅H₃D₈¹⁵NO₂ | [1] |

| Molecular Weight | 131.15 g/mol | [2][3][4] |

| Labeled CAS Number | 1994261-62-9 | [2][3][4] |

| Unlabeled CAS Number | 72-18-4 | [2][3] |

| ¹³C Isotopic Purity | ≥97-99 atom % | [2][5][6] |

| ¹⁵N Isotopic Purity | ≥97-99 atom % | [2][5][6] |

| Deuterium (d8) Isotopic Purity | ≥97-99 atom % | [2] |

| Chemical Purity | ≥98% | [2][7] |

| Form | Solid | [3][8] |

| Melting Point | 295-300 °C (sublimes) | [8][9] |

| Optical Activity | [α]25/D +26.6°, c = 1 in 5 M HCl | [8] |

| Storage Temperature | Room temperature, away from light and moisture | [2][3][7][8] |

Key Experimental Applications and Protocols

This compound is a versatile tool for a range of sophisticated experimental techniques. Below are detailed methodologies for its application in metabolic labeling for quantitative proteomics (SILAC) and protein structure and dynamics studies using NMR spectroscopy.

Metabolic Labeling for Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteomes. By metabolically incorporating "heavy" labeled amino acids, such as this compound, into one cell population and comparing it to a "light" (unlabeled) population, researchers can accurately quantify differences in protein abundance.

Caption: A generalized workflow for a SILAC experiment.

-

Cell Culture and Labeling:

-

Prepare SILAC-specific cell culture medium that lacks L-arginine and L-lysine (commonly used for SILAC), and in this specific case, also L-valine.

-

Supplement the "light" medium with unlabeled L-arginine, L-lysine, and L-valine.

-

Supplement the "heavy" medium with ¹³C₆,¹⁵N₄-L-arginine, ¹³C₆,¹⁵N₂-L-lysine, and this compound. The use of labeled arginine and lysine in addition to valine allows for comprehensive proteome coverage, as trypsin cleaves after these residues.

-

Culture the two cell populations for a minimum of five to six cell divisions to ensure near-complete incorporation of the labeled amino acids.

-

-

Experimental Treatment:

-

Once full incorporation is confirmed (typically by a preliminary mass spectrometry analysis of a small cell sample), apply the desired experimental conditions to the cell populations (e.g., drug treatment, growth factor stimulation).

-

-

Sample Preparation for Mass Spectrometry:

-

Harvest the cells and combine equal numbers of cells from the "light" and "heavy" populations.

-

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer).

-

Extract the total protein and quantify the protein concentration.

-

Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin.

-

Desalt and concentrate the resulting peptide mixture using C18 spin columns.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap).

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.

-

The ratio of the signal intensities of the "heavy" and "light" peptide pairs corresponds to the relative abundance of the protein in the two cell populations.

-

Protein Expression and NMR Spectroscopy

Isotopically labeling proteins with compounds like this compound is crucial for determining their three-dimensional structure and studying their dynamics using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C and ¹⁵N labels allow for the use of powerful multi-dimensional NMR experiments that resolve spectral overlap and enable resonance assignment.

Caption: Workflow for producing a labeled protein for NMR analysis.

-

Protein Expression and Labeling:

-

Transform an appropriate E. coli expression strain with a plasmid containing the gene for the protein of interest.

-

Grow a starter culture in a rich medium (e.g., LB).

-

Inoculate a larger volume of minimal medium (e.g., M9 medium) containing ¹⁵NH₄Cl as the sole nitrogen source and ¹³C-glucose as the sole carbon source. For specific labeling with this compound, a defined medium with a precise mixture of labeled and unlabeled amino acids would be used.

-

Grow the culture to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8).

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Continue to grow the culture for several hours to allow for protein expression and incorporation of the labeled amino acids.

-

-

Protein Purification:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet and lyse the cells (e.g., by sonication or high-pressure homogenization).

-

Clarify the lysate by centrifugation.

-

Purify the labeled protein from the supernatant using a series of chromatography steps, which may include affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.

-

-

NMR Sample Preparation and Data Acquisition:

-

Concentrate the purified, labeled protein to a high concentration (typically 0.5-1 mM).

-

Exchange the protein into a suitable NMR buffer (e.g., a phosphate or Tris buffer at a specific pH) containing 5-10% D₂O for the spectrometer lock.

-

Acquire a series of multi-dimensional NMR experiments on a high-field NMR spectrometer. These will typically include:

-

²D ¹H-¹⁵N HSQC: To check the quality of the sample and for backbone amide resonance assignment.

-

3D Triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH): For sequential backbone resonance assignment.

-

3D NOESY experiments (e.g., ¹⁵N-edited NOESY-HSQC): To obtain distance restraints for structure calculation.

-

-

Process the NMR data using appropriate software (e.g., NMRPipe) and analyze the spectra to assign the chemical shifts of the protein's atoms and calculate its three-dimensional structure.

-

Biological Context: The PI3K/Akt Signaling Pathway

L-Valine, in its unlabeled form, has been shown to influence cellular processes through the activation of the PI3K/Akt signaling pathway.[8][10][11] This pathway is a critical intracellular signaling cascade that regulates a wide range of cellular functions, including cell growth, proliferation, survival, and metabolism. The ability to trace the metabolic fate of this compound provides a powerful tool to investigate how valine metabolism is integrated with and influences this key signaling network.

PI3K/Akt Signaling Pathway Diagram

Caption: The PI3K/Akt pathway is activated by L-Valine.

Disclaimer: This document is intended for research purposes only. The experimental protocols provided are generalized and may require optimization for specific applications and experimental systems. Always refer to the relevant scientific literature and safety guidelines when planning and conducting experiments.

References

- 1. restek.com [restek.com]

- 2. NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. usherbrooke.ca [usherbrooke.ca]

- 6. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]

- 7. Expression and purification of 15N- and 13C-isotope labeled 40-residue human Alzheimer's β-amyloid peptide for NMR-based structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.ca [promega.ca]

- 9. ckisotopes.com [ckisotopes.com]

- 10. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 11. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to L-Valine-¹³C₅,¹⁵N,d₈: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Valine-¹³C₅,¹⁵N,d₈, a stable isotope-labeled amino acid, and its applications in advanced research and drug development. This powerful tool enables precise and quantitative analysis of cellular processes, protein dynamics, and metabolic pathways.

Core Properties and Specifications

L-Valine-¹³C₅,¹⁵N,d₈ is an isotopically enriched form of the essential amino acid L-valine. The incorporation of five carbon-13 (¹³C) atoms, one nitrogen-15 (¹⁵N) atom, and eight deuterium (²H or d) atoms provides a distinct mass shift, making it an ideal internal standard and tracer for various analytical techniques.

| Property | Value |

| CAS Number | 1994261-62-9[1] |

| Chemical Formula | ¹³C₅H₃D₈¹⁵NO₂ |

| Molecular Weight | 131.15 g/mol |

| Isotopic Enrichment | ¹³C: ≥99%, ¹⁵N: ≥99%, D: ≥98% |

| Applications | Biomolecular NMR, Metabolomics, Proteomics, Metabolic Flux Analysis[1] |

Key Applications and Experimental Protocols

L-Valine-¹³C₅,¹⁵N,d₈ is instrumental in a range of sophisticated experimental methodologies, offering unparalleled insights into complex biological systems.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for the quantitative analysis of proteomes.[2][3] In this method, cells are cultured in media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) form of an essential amino acid, such as L-Valine-¹³C₅,¹⁵N,d₈. This leads to the incorporation of the labeled amino acid into all newly synthesized proteins.

Experimental Workflow:

Detailed Protocol for SILAC Labeling:

-

Cell Culture: Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with L-Valine-¹³C₅,¹⁵N,d₈. It is crucial to ensure complete incorporation of the labeled amino acid, which typically requires at least five to six cell doublings.[4]

-

Experimental Treatment: Apply the experimental condition to one cell population (e.g., drug treatment) while the other serves as a control.

-

Cell Lysis and Protein Mixing: Lyse the cells and combine equal amounts of protein from the "light" and "heavy" populations.[4]

-

Protein Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Peptides containing the "heavy" L-Valine will exhibit a specific mass shift compared to their "light" counterparts. The relative peak intensities of the heavy and light peptide pairs are used to determine the fold change in protein abundance between the two conditions.[1][5]

Biomolecular NMR Spectroscopy: Structural and Dynamic Studies

Triple-labeling of proteins with ¹⁵N, ¹³C, and ²H is a powerful technique for NMR studies of large proteins.[6] Deuteration reduces signal overlap and improves relaxation properties, enabling the study of protein structure and dynamics at high resolution.[6][7]

Experimental Protocol for Triple-Labeling:

-

Protein Expression: Express the protein of interest in bacteria grown in a minimal medium.

-

Isotope Labeling: The medium should be supplemented with ¹⁵NH₄Cl as the sole nitrogen source and ¹³C-glucose as the primary carbon source. The culture is grown in D₂O instead of H₂O to achieve high levels of deuteration.[6] For specific labeling of valine residues, precursors can be added to the medium.

-

Purification: Purify the expressed protein using standard chromatography techniques. During purification in aqueous buffers, the amide protons will back-exchange to ¹H.[6]

-

NMR Spectroscopy: Acquire a suite of multidimensional NMR experiments (e.g., HNCA, HNCACB) to assign the backbone and side-chain resonances. The deuterium isotope effect will cause shifts in the Cα and Cβ chemical shifts.[6]

Quantitative Data - Isotope Effects on Chemical Shifts:

The presence of deuterium adjacent to carbon atoms can induce small but measurable changes in the ¹³C chemical shifts. These isotope shifts can provide valuable structural information.

| Nucleus | Isotope Effect (ppm/deuteron) |

| ¹³Cα | Up to +0.5[6] |

| ¹³Cβ | Up to +0.5[6] |

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions in a biological system.[8][9] By tracing the incorporation of stable isotopes from a labeled substrate like L-Valine-¹³C₅,¹⁵N,d₈ into downstream metabolites, researchers can map the flow of atoms through metabolic pathways.[10][11]

Experimental Workflow:

Case Study: L-Valine and the PI3K/Akt Signaling Pathway in Macrophages

Recent studies have demonstrated that L-valine plays a crucial role in modulating the innate immune response by activating the PI3K/Akt signaling pathway in macrophages.[12][13] This activation enhances phagocytosis, the process by which macrophages engulf and destroy pathogens.

Signaling Pathway:

Experimental Protocol to Study L-Valine's Effect on the PI3K/Akt Pathway:

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in standard medium.

-

Treatment: Treat the cells with varying concentrations of L-valine for a specified period (e.g., 3 hours).[13] Include a control group with no L-valine treatment. To confirm the involvement of the PI3K pathway, a separate group can be pre-treated with a PI3K inhibitor (e.g., LY294002) before L-valine stimulation.[13]

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to assess the phosphorylation status of Akt at key residues (e.g., Ser473).[13] An increase in phosphorylated Akt (p-Akt) indicates pathway activation.

-

Phagocytosis Assay: To measure the functional outcome, a phagocytosis assay can be performed. This involves incubating the treated macrophages with fluorescently labeled bacteria (e.g., GFP-E. coli) and quantifying their uptake using flow cytometry or fluorescence microscopy.[12]

Quantitative Data - Effect of L-Valine on Akt Phosphorylation and Phagocytosis:

Studies have shown a dose-dependent increase in Akt phosphorylation and phagocytic activity in response to L-valine treatment.

| Treatment | p-Akt (Ser473) Level (Fold Change) | Phagocytosis (MFI) |

| Control | 1.0 | Baseline |

| L-Valine | >1.5 | Increased |

| L-Valine + PI3K Inhibitor | Reduced to baseline | Reduced |

*Note: Specific fold changes and MFI values can vary depending on the cell type and experimental conditions. The values presented are indicative of the expected trends based on published research.[12][13]

Conclusion

L-Valine-¹³C₅,¹⁵N,d₈ is a versatile and indispensable tool for modern biological and biomedical research. Its applications in quantitative proteomics, biomolecular NMR, and metabolic flux analysis provide researchers with the ability to dissect complex cellular processes with high precision. The insights gained from using this and other stable isotope-labeled compounds are crucial for advancing our understanding of disease mechanisms and for the development of novel therapeutic strategies.

References

- 1. Guide for protein fold change and p-value calculation for non-experts in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. chempep.com [chempep.com]

- 5. researchgate.net [researchgate.net]

- 6. protein-nmr.org.uk [protein-nmr.org.uk]

- 7. High-level 2H/13C/15N labeling of proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a leucine-mediated threshold effect governing macrophage mTOR signaling and cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exogenous l-Valine Promotes Phagocytosis to Kill Multidrug-Resistant Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Safety and Handling Guide for L-Valine-13C5,15N,d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling protocols for L-Valine-13C5,15N,d8, a stable isotope-labeled amino acid crucial for a range of applications in metabolic research, proteomics, and drug development. While health and safety data for isotopically labeled compounds are often not as extensively available as for their unlabeled counterparts, the safety profile is generally considered to be very similar to that of standard L-Valine.[1][2] Stable isotopes are non-radioactive and do not pose the health hazards associated with radioactive isotopes.[3][]

Chemical and Physical Properties

This compound is a form of L-Valine where all five carbon atoms have been replaced with Carbon-13 (¹³C), the nitrogen atom with Nitrogen-15 (¹⁵N), and eight hydrogen atoms with Deuterium (²H or d). These substitutions make the molecule heavier, allowing it to be distinguished from its natural counterpart by mass spectrometry.

| Property | Data | Reference |

| Chemical Formula | ¹³C₅H₃D₈¹⁵NO₂ | [5] |

| Molecular Weight | Approximately 125.2 g/mol - 131.18 g/mol (varies with specific labeling) | [5][6][7] |

| Appearance | White solid/powder | [6][8] |

| Melting Point | 295-300 °C (sublimes) | [6][9][10] |

| Storage Temperature | Room temperature, away from light and moisture | [6][11] |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for closely related isotopically labeled and unlabeled L-Valine, the primary hazards are associated with physical handling of the powdered form.

| Hazard Classification | GHS Information | Potential Effects |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[7] | May be harmful if ingested.[7][11] |

| Inhalation | Not Classified | May cause respiratory tract irritation upon inhalation of dust.[11] |

| Skin Contact | Not Classified | May cause skin irritation.[11] |

| Eye Contact | Not Classified | May cause eye irritation.[11] |

| Aquatic Toxicity | Acute and Chronic Category 1 (Very toxic to aquatic life with long lasting effects)[7] | Avoid release to the environment.[7] |

It is important to note that some sources classify unlabeled L-Valine as non-hazardous.[12][13] However, it is prudent to handle all chemicals with caution in a laboratory setting.

Handling and Storage Protocols

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A standard set of PPE should be worn when handling this compound in powdered form.

| PPE | Specification |

| Eye Protection | Safety glasses with side-shields or goggles.[11] |

| Hand Protection | Protective gloves.[7] |

| Respiratory Protection | Dust mask (e.g., N95 type) or a suitable respirator if dust is generated.[6][14] |

| Body Protection | Laboratory coat or other protective clothing.[11] |

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound.

Caption: A workflow for the safe handling of this compound.

Storage Conditions

Store the compound in a tightly sealed container at room temperature, protected from light and moisture.[11]

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and emergency measures.

| Situation | First-Aid Measures |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[11][15] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[11][15] |

| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing.[15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[15] |

| Spill | For small spills, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable container for disposal.[11] Ensure the area is well-ventilated. |

Experimental Protocols Involving Stable Isotope-Labeled Amino Acids

This compound is primarily used as a tracer in metabolic studies and as an internal standard for quantification in mass spectrometry-based proteomics and metabolomics.

General Protocol for Use as an Internal Standard

The following diagram illustrates a general workflow for using a stable isotope-labeled amino acid as an internal standard in a mass spectrometry experiment.

Caption: A generalized workflow for quantitative analysis using a stable isotope-labeled internal standard.

Stable isotope labeling is a powerful technique that provides high accuracy and sensitivity for the quantification of molecules in complex biological samples.[16] The labeled compound is chemically identical to the analyte of interest and therefore behaves similarly during sample preparation and analysis, minimizing experimental variability.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[11] Avoid releasing the chemical into drains or the environment.[7][14]

Toxicological and Ecological Information

| Toxicological Data (for unlabeled L-Valine) | Value |

| Oral LD50 (Rat) | >2,000 mg/kg |

| Inhalation LC50 (Rat) | >5,260 mg/m³ (4h) |

One available SDS for L-Valine-13C5,15N indicates that it is very toxic to aquatic life with long-lasting effects.[7] Therefore, measures should be taken to prevent its release into the environment.

References

- 1. isotope.com [isotope.com]

- 2. isotope.com [isotope.com]

- 3. chempep.com [chempep.com]

- 5. caymanchem.com [caymanchem.com]

- 6. L -Valine-13C5,15N 13C 98atom , 15N 98atom , 95 CP 202407-30-5 [sigmaaldrich.com]

- 7. L-Valine-13C5,15N|202407-30-5|MSDS [dcchemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. 35045-72-8 CAS MSDS (L-Valine-d8) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 202407-30-5 CAS MSDS (L-VALINE-13C5, 15N) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. isotope.com [isotope.com]

- 12. uprm.edu [uprm.edu]

- 13. L-Valine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. redox.com [redox.com]

- 16. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability and Application of L-Valine-¹³C₅,¹⁵N,d₈

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the stable isotope-labeled amino acid L-Valine-¹³C₅,¹⁵N,d₈. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals utilizing this compound in their studies. The guide details the compound's specifications from various suppliers, provides an experimental protocol for its application in metabolic labeling, and illustrates a key signaling pathway influenced by L-Valine.

Commercial Availability and Specifications

L-Valine-¹³C₅,¹⁵N,d₈ is a specialized chemical reagent used in a variety of research applications, particularly in mass spectrometry-based proteomics and metabolomics. Several chemical suppliers offer this compound with varying specifications. The following table summarizes the key quantitative data from prominent commercial sources.

| Supplier | Catalog Number | Isotopic Purity (%) | Chemical Purity (%) | Molecular Weight ( g/mol ) | Labeled CAS Number |

| Cambridge Isotope Laboratories | CDNLM-6817-PK | ¹³C: 97-99, ¹⁵N: 97-99, D: 97-99 | ≥98 | 131.15 | 1994261-62-9 |

| MedchemExpress | HY-N0717S2 | Not Specified | >98.0 | 131.15 | 1994261-62-9 |

| Sigma-Aldrich | 486027 | ≥98 atom % D | ≥98 (CP) | 125.20 (for d8 variant) | 35045-72-8 (for d8 variant) |

Experimental Protocol: Metabolic Labeling of Mammalian Cells for Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. This protocol outlines a general procedure for metabolically labeling cells using isotopically labeled L-Valine. While the protocol is based on the principles of SILAC, it is adapted for the use of L-Valine instead of the more commonly used arginine and lysine. Researchers should optimize the protocol for their specific cell line and experimental conditions.

Materials:

-

Mammalian cell line of interest

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-Valine

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" L-Valine (unlabeled)

-

"Heavy" L-Valine-¹³C₅,¹⁵N,d₈

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

Standard cell culture equipment (incubator, flasks, etc.)

-

Mass spectrometer

Procedure:

-

Cell Culture Adaptation:

-

Culture the chosen mammalian cell line in standard complete growth medium.

-

Two to three passages before the experiment, switch the cells to a "heavy" SILAC medium. This medium should be deficient in L-Valine and supplemented with "heavy" L-Valine-¹³C₅,¹⁵N,d₈ at the same concentration as L-Valine in the standard medium. The medium should also contain dFBS.

-

Concurrently, culture a parallel set of cells in a "light" SILAC medium, which is identical to the "heavy" medium but supplemented with "light" L-Valine.

-

Allow the cells to undergo at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome. The efficiency of incorporation should be checked by mass spectrometry.

-

-

Experimental Treatment:

-

Once full incorporation is confirmed, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control). The "heavy"-labeled cells can serve as the experimental group and the "light"-labeled cells as the control group, or vice versa.

-

-

Cell Harvesting and Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Combine the "heavy" and "light" cell populations at a 1:1 ratio based on cell count or protein concentration. This mixing step is crucial as it minimizes experimental variability in subsequent processing steps.

-

Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein mixture.

-

-

Protein Digestion and Mass Spectrometry Analysis:

-

Quantify the protein concentration in the lysate.

-

Perform in-solution or in-gel digestion of the protein mixture using an appropriate protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by high-resolution liquid chromatography-mass spectrometry (LC-MS).

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling. The ratio of the peak intensities of the "heavy" and "light" peptides corresponds to the relative abundance of the protein in the two experimental conditions.

-

Signaling Pathway and Experimental Workflow Visualization

L-Valine Activated PI3K/Akt Signaling in Macrophages

Recent research has demonstrated that L-Valine can enhance the phagocytic activity of macrophages against multidrug-resistant bacteria by activating the PI3K/Akt signaling pathway.[1] This pathway plays a critical role in cell survival, proliferation, and immune responses. The following diagram illustrates the key steps in this L-Valine-mediated activation.

Caption: L-Valine uptake activates the PI3K/Akt signaling cascade, leading to enhanced macrophage phagocytosis.

SILAC Experimental Workflow

The following diagram provides a visual representation of the key stages involved in a typical SILAC experiment, from cell labeling to data analysis.

References

An In-Depth Technical Guide to L-Valine-13C5,15N,d8: Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled amino acid L-Valine-13C5,15N,d8, including its structural formula, physicochemical properties, and key applications in scientific research. This document is intended to serve as a valuable resource for professionals in the fields of molecular biology, proteomics, metabolomics, and drug development.

Structural Formula and Physicochemical Properties

This compound is a stable isotope-labeled version of the essential amino acid L-Valine. In this molecule, all five carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), the single nitrogen atom is replaced with the heavy isotope Nitrogen-15 (¹⁵N), and eight of the hydrogen atoms are replaced with deuterium (²H or D).

The precise location of the deuterium atoms is on the isopropyl side chain and the alpha-carbon, as described by the formula (CD3)2CDCD(NH2)*COOH.[1] This extensive labeling results in a significant mass shift compared to the unlabeled L-Valine, making it an ideal internal standard and tracer in mass spectrometry-based analyses.

Chemical Structure:

Caption: 2D structural representation of this compound.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | [13C]5H3D8[15N]O2 | [2] |

| Molecular Weight | 131.15 g/mol | [1][2] |

| Labeled CAS Number | 1994261-62-9 | [1] |

| Unlabeled CAS Number | 72-18-4 | [1] |

| Isotopic Purity | ¹³C: 97-99%, ¹⁵N: 97-99%, D: 97-99% | [1] |

| Chemical Purity | ≥98% | [1] |

| Appearance | White to off-white solid | |

| Storage Temperature | Room temperature, away from light and moisture | [1] |

Experimental Applications and Protocols

This compound is a versatile tool employed in a range of advanced research applications, primarily centered around quantitative mass spectrometry. Its applications include, but are not limited to, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for proteomics, metabolic flux analysis (MFA), and as an internal standard for the accurate quantification of L-Valine in complex biological samples.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the quantitative analysis of proteomes. It relies on the metabolic incorporation of "heavy" amino acids into proteins in one cell population, which is then compared to a "light" (unlabeled) control population. This compound can be used as the "heavy" amino acid in SILAC experiments.

Experimental Workflow for SILAC:

Caption: A generalized workflow for a SILAC-based proteomics experiment.

Detailed Protocol Outline for SILAC using this compound:

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is cultured in "heavy" medium where natural L-Valine is replaced with this compound.

-

Ensure complete incorporation of the heavy amino acid by culturing the cells for at least five to six cell divisions.[1]

-

-

Experimental Treatment:

-

Apply the experimental condition (e.g., drug treatment) to one cell population while the other serves as a control.

-

-

Sample Preparation:

-

Harvest and combine equal numbers of cells from both the "light" and "heavy" populations.

-

Lyse the combined cells to extract the total protein.

-

Digest the protein mixture into smaller peptides using a protease such as trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Peptides containing the heavy L-Valine will exhibit a predictable mass shift compared to their light counterparts.

-

The relative abundance of a protein in the two samples is determined by comparing the signal intensities of the heavy and light peptide pairs.

-

Metabolic Flux Analysis (MFA)

MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a labeled substrate like this compound and tracking the incorporation of the isotopes into downstream metabolites, researchers can elucidate the activity of various metabolic pathways.

Experimental Workflow for Metabolic Flux Analysis:

Caption: A simplified workflow for a metabolic flux analysis experiment.

Detailed Protocol Outline for MFA using this compound:

-

Isotope Labeling Experiment:

-

Culture cells or organisms in a defined medium containing this compound as the tracer.

-

Allow the system to reach a metabolic and isotopic steady state.

-

-

Metabolite Extraction and Analysis:

-

Quench metabolism and extract intracellular metabolites.

-

Analyze the extracts using mass spectrometry (LC-MS or GC-MS) to determine the mass isotopomer distributions of key metabolites.

-

-

Computational Modeling:

-

Utilize specialized software to fit the experimentally determined mass isotopomer distributions to a metabolic network model.

-

This computational step calculates the intracellular metabolic fluxes that best explain the observed labeling patterns.

-

Use as an Internal Standard

Due to its chemical identity with natural L-Valine and its distinct mass, this compound is an excellent internal standard for the accurate quantification of L-Valine in various biological matrices, such as plasma, tissues, and cell lysates. A known amount of the labeled standard is spiked into the sample prior to analysis. The ratio of the signal from the endogenous L-Valine to the labeled internal standard allows for precise quantification, correcting for variations in sample preparation and instrument response.

Role in Signaling Pathways

Recent research has indicated that L-Valine can play a role in modulating cellular signaling pathways. Specifically, exogenous L-Valine has been shown to promote the activation of the PI3K/Akt signaling pathway in macrophages. This activation is crucial for enhancing phagocytosis to combat multidrug-resistant bacterial pathogens. The proposed mechanism involves L-Valine stimulating the phosphorylation of Akt1 at Ser473.

L-Valine and the PI3K/Akt Signaling Pathway:

Caption: L-Valine activates the PI3K/Akt signaling pathway, leading to enhanced phagocytosis.

This finding opens up new avenues for research into the immunomodulatory effects of amino acids and their potential therapeutic applications in infectious diseases.

Conclusion

This compound is an indispensable tool for modern biological and biomedical research. Its well-defined structure and high isotopic purity enable precise and accurate quantification in a variety of applications, from elucidating complex proteomic changes to mapping intricate metabolic networks. As research continues to unravel the multifaceted roles of amino acids in cellular processes and disease, the utility of isotopically labeled compounds like this compound will undoubtedly continue to expand, driving new discoveries and innovations in science and medicine.

References

Methodological & Application

Application Notes and Protocols for L-Valine-13C5,15N,d8 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction to L-Valine and Metabolic Flux Analysis

L-Valine is an essential branched-chain amino acid (BCAA) that plays a critical role in cellular metabolism, protein synthesis, and signaling pathways. Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By using stable isotope-labeled substrates, such as L-Valine-13C5,15N,d8, researchers can trace the path of atoms through metabolic networks. This provides a detailed snapshot of cellular physiology, revealing how cells utilize nutrients and regulate their metabolism in response to various stimuli or disease states. The heavy isotope labeling in this compound allows for the precise tracking of the valine carbon and nitrogen backbone through various metabolic pathways using mass spectrometry.

Applications in Research and Drug Development

The use of this compound in MFA has significant applications in various research areas:

-

Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation. Tracing L-valine metabolism can elucidate how tumors utilize BCAAs for energy production, biosynthesis, and signaling, potentially identifying novel therapeutic targets.

-

Neurological Disorders: Valine metabolism is crucial for neurotransmitter synthesis and overall brain function. MFA with labeled valine can provide insights into metabolic dysregulation in neurodegenerative diseases.

-

Inborn Errors of Metabolism: Studying the flux through the valine catabolic pathway can help in understanding the pathophysiology of genetic disorders like Maple Syrup Urine Disease (MSUD).

-

Drug Development: By understanding how a drug candidate alters metabolic fluxes, researchers can assess its mechanism of action, identify potential off-target effects, and discover biomarkers for drug efficacy. For instance, L-Valine has been shown to inhibit multidrug-resistant bacteria through the activation of the PI3K/Akt signaling pathway and inhibition of arginase[1].

Key Metabolic Pathways of L-Valine

L-Valine is involved in several key metabolic and signaling pathways. Two of the most important are its catabolism into the Tricarboxylic Acid (TCA) cycle and its role in activating the mTOR signaling pathway.

L-Valine Catabolism to Succinyl-CoA

The breakdown of L-valine occurs through a series of enzymatic reactions, ultimately leading to the production of succinyl-CoA, an intermediate of the TCA cycle. This pathway is crucial for energy production.

The catabolic pathway of valine begins with its transamination to α-ketoisovalerate[2]. This is followed by oxidative decarboxylation to form isobutyryl-CoA[2]. A series of subsequent reactions convert isobutyryl-CoA to succinyl-CoA, which can then enter the TCA cycle[2].

Caption: L-Valine catabolism to Succinyl-CoA for entry into the TCA cycle.

L-Valine and mTOR Signaling

The mechanistic Target of Rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Amino acids, including L-valine, are potent activators of the mTORC1 complex. This signaling cascade promotes protein synthesis and other anabolic processes.

Caption: L-Valine activates the mTORC1 signaling pathway to promote protein synthesis.

Experimental Protocols for 13C-Metabolic Flux Analysis

The following is a generalized protocol for conducting a 13C-MFA experiment using this compound in cultured cells.

Experimental Workflow

Caption: General workflow for a 13C-Metabolic Flux Analysis experiment.

Detailed Methodologies

1. Cell Culture and Tracer Labeling:

-

Culture cells in a standard growth medium to the desired confluence (typically mid-log phase).

-

For the labeling experiment, replace the standard medium with a custom medium containing this compound at a known concentration. All other components of the medium should be identical to the standard medium.

-

Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions but is often between 18 and 24 hours[3].

2. Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Preparation for GC-MS:

-

Dry the metabolite extract, for example, by using a speed vacuum concentrator.

-

Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

4. GC-MS Analysis:

-

Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

The GC separates the different amino acids and other metabolites.

-

The MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of heavy isotopes).

5. Data Analysis and Flux Calculation:

-

Process the raw GC-MS data to determine the mass isotopomer distributions for valine and other measured metabolites.

-

Use specialized software (e.g., INCA, Metran) to perform the flux calculations. This involves fitting the measured isotopomer data to a metabolic network model to estimate the intracellular fluxes.

Data Presentation: Quantitative Flux Data

The primary output of an MFA experiment is a quantitative flux map of cellular metabolism. The data is typically presented in tables that allow for easy comparison between different experimental conditions. The fluxes are often normalized to a specific uptake rate (e.g., glucose uptake).

Table 1: Representative Metabolic Fluxes in Cancer Cells under Control and Drug-Treated Conditions (Normalized to Glucose Uptake Rate of 100)

| Metabolic Flux | Pathway | Control | Drug-Treated | Fold Change |

| Valine Catabolism | BCAA Metabolism | 15.2 ± 1.8 | 8.1 ± 1.1 | -0.53 |

| Pyruvate Dehydrogenase | Glycolysis to TCA | 65.7 ± 5.4 | 45.3 ± 4.9 | -0.69 |

| Citrate Synthase | TCA Cycle | 80.9 ± 6.1 | 53.4 ± 5.5 | -0.66 |

| Anaplerotic Carboxylation | TCA Cycle | 10.5 ± 1.5 | 18.2 ± 2.1 | 1.73 |

| Pentose Phosphate Pathway | Nucleotide Synthesis | 25.3 ± 2.9 | 35.8 ± 3.7 | 1.42 |

| mTORC1 Activity (relative) | Cell Growth Signaling | 1.00 | 0.45 ± 0.08 | -0.55 |

Note: The data presented in this table is representative and for illustrative purposes only. Actual flux values will vary depending on the cell type, experimental conditions, and the specific drug treatment.

Conclusion

Metabolic Flux Analysis using this compound is a sophisticated and powerful technique for quantitatively interrogating cellular metabolism. It provides invaluable insights into the metabolic adaptations of cells in various physiological and pathological states. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers and scientists in academia and the pharmaceutical industry to design and execute MFA experiments, ultimately contributing to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.

References

Application Note: Quantitative Proteomics Using L-Valine-¹³C₅,¹⁵N,d₈ in SILAC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1][2][3] The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins during cell growth and division.[2][4] This allows for the accurate relative quantification of protein abundance between different experimental conditions, as samples are mixed at an early stage, minimizing experimental variability.[5][6][7] This application note provides a detailed protocol and guidelines for using L-Valine-¹³C₅,¹⁵N,d₈ for quantitative proteomics studies.

L-Valine is an essential amino acid, making it suitable for metabolic labeling as cells must acquire it from the culture medium. The use of L-Valine-¹³C₅,¹⁵N,d₈, a "heavy" version of valine, introduces a significant and defined mass shift in peptides containing this amino acid, enabling their distinction from "light" counterparts by mass spectrometry. This specific isotopic enrichment with five ¹³C atoms, one ¹⁵N atom, and eight deuterium atoms provides a clear mass difference for confident identification and quantification.

Principle of SILAC using L-Valine-¹³C₅,¹⁵N,d₈

The core principle of SILAC involves growing two or more cell populations in otherwise identical culture media, with the exception that one population is supplied with the natural "light" L-Valine, while the other receives the "heavy" L-Valine-¹³C₅,¹⁵N,d₈. Over several cell divisions, the heavy amino acid is incorporated into all newly synthesized proteins. Once labeling is complete, the cell populations can be subjected to different experimental treatments (e.g., drug treatment vs. control). The cell populations are then combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

In the mass spectrometer, peptides containing the heavy L-Valine will appear at a higher mass-to-charge (m/z) ratio than their light counterparts. The relative peak intensities of the heavy and light peptide pairs are then used to determine the relative abundance of the corresponding protein in the different cell populations.

Experimental Protocols

This section provides a detailed protocol for a typical SILAC experiment using L-Valine-¹³C₅,¹⁵N,d₈.

-

Cell line of interest (must be auxotrophic for Valine)

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-Valine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-Valine

-

"Heavy" L-Valine-¹³C₅,¹⁵N,d₈

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system (e.g., Q Exactive or Orbitrap series)

-

Adaptation Phase:

-

Prepare "light" and "heavy" SILAC media. To the Valine-deficient medium, add "light" L-Valine or "heavy" L-Valine-¹³C₅,¹⁵N,d₈ to the desired final concentration (typically the same as in standard medium). Supplement the media with 10% dFBS and antibiotics.

-

Culture the cells in both "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid.[5][6]

-

Verification of Incorporation: To confirm complete labeling, a small aliquot of cells from the "heavy" culture can be harvested, proteins extracted, digested, and analyzed by MS to check for any remaining "light" Valine-containing peptides.

-

-

Experimental Phase:

-

Once labeling is complete, the two cell populations are subjected to the desired experimental conditions (e.g., one population is treated with a drug candidate while the other serves as a vehicle control).

-

The duration of the treatment should be determined based on the biological question being addressed.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and harvest them.

-

Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein amount.

-

Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration using a standard protein assay.

-

-

Protein Digestion:

-

Take a desired amount of protein lysate (e.g., 50-100 µg) and reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

-

Dilute the sample with ammonium bicarbonate buffer (e.g., 50 mM) to reduce the denaturant concentration.

-

Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

-

Peptide Cleanup:

-

Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents that can interfere with MS analysis.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

Reconstitute the dried peptides in a small volume of loading buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

-

-

Analyze the peptide samples on a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.

-

The specific instrument parameters for data acquisition will depend on the mass spectrometer used but should be optimized for peptide identification and quantification. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods can be employed.[8][9]

Data Presentation

Quantitative data from SILAC experiments should be presented in a clear and structured format. Below are example tables for presenting protein quantification results.

Table 1: Mass Shift Information for L-Valine-¹³C₅,¹⁵N,d₈

| Amino Acid | Isotopic Composition | Mass Shift (Da) |

| L-Valine (Light) | C₅H₁₁NO₂ | 0 |

| L-Valine (Heavy) | ¹³C₅¹⁵NH₃D₈O₂ | +14.07 |

Table 2: Example of Quantified Proteins

| Protein ID | Gene Name | Description | Log₂(Heavy/Light Ratio) | p-value | Regulation |

| P06733 | APP | Amyloid-beta precursor protein | 1.58 | 0.001 | Upregulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.95 | Unchanged |

| P31946 | HSPA8 | Heat shock cognate 71 kDa protein | -1.25 | 0.005 | Downregulated |

| Q06830 | VCP | Transitional endoplasmic reticulum ATPase | 0.98 | 0.02 | Upregulated |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

References

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. chempep.com [chempep.com]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes & Protocols for Quantitative Proteomics using L-Valine-13C5,15N,d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2][3][4] The method relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, one can achieve highly accurate relative quantification of protein abundance.[1][5]

While L-Arginine and L-Lysine are the most commonly used amino acids in SILAC experiments due to the specificity of trypsin cleavage, there are specific applications where the use of other labeled amino acids, such as L-Valine, is advantageous. The use of L-Valine-13C5,15N,d8 can be particularly useful in systems where arginine-to-proline conversion is a concern, or for the analysis of proteins with a low abundance of arginine and lysine residues.[6] These application notes provide a detailed protocol for the use of this compound in quantitative proteomics studies.

Key Applications

-

Relative Protein Quantification: Accurately measure changes in protein expression between different experimental conditions (e.g., drug treatment vs. control).[1][5]

-

Analysis of Protein Post-Translational Modifications (PTMs): Quantify changes in PTMs such as phosphorylation, ubiquitination, and acetylation.

-

Protein-Protein Interaction Studies: Identify and quantify changes in protein-protein interactions in response to stimuli.[7]

-

Pulse-SILAC for Protein Turnover Studies: Investigate protein synthesis and degradation rates.[7]

-

Metabolic Flux Analysis: Trace the metabolic fate of valine and its incorporation into proteins.[8]

Experimental Workflow

The general workflow for a SILAC experiment using this compound involves two main phases: an adaptation phase and an experimental phase. During the adaptation phase, two populations of cells are cultured in parallel; one in a "light" medium containing natural L-Valine and the other in a "heavy" medium where natural L-Valine is replaced with this compound. Complete incorporation of the heavy amino acid is typically achieved after 5-6 cell doublings.[9] In the experimental phase, the two cell populations are subjected to different treatments. Subsequently, the cell populations are combined, and the proteins are extracted, digested, and analyzed by LC-MS/MS.

References

- 1. Stable Isotope Labeling by Amino Acids in Cell Culture for Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]

- 4. chempep.com [chempep.com]

- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 6. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. spectra2000.it [spectra2000.it]

L-Valine-13C5,15N,d8: Advanced NMR Spectroscopy Applications for Researchers and Drug Development

For researchers, scientists, and drug development professionals, the isotopically labeled amino acid L-Valine-13C5,15N,d8 offers a powerful tool for in-depth molecular analysis. Its unique labeling pattern, with five carbon-13 atoms, one nitrogen-15 atom, and eight deuterium atoms, enables high-resolution nuclear magnetic resonance (NMR) spectroscopy studies. These studies are crucial for elucidating complex biological processes at the molecular level, including metabolic pathways, protein structure and dynamics, and drug-protein interactions.

This document provides detailed application notes and experimental protocols for the use of this compound in two key research areas: Metabolic Flux Analysis (MFA) and Protein Structure and Dynamics Studies.

Application Note 1: Metabolic Flux Analysis using this compound

Principle

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system.[1] By introducing a 13C-labeled substrate, such as this compound, into a cell culture, the labeled carbon atoms are incorporated into various metabolites. NMR spectroscopy can then be used to track the distribution of these isotopes, providing a detailed map of metabolic pathways and their fluxes. The additional 15N label can provide further resolution and insights into nitrogen metabolism.[2][3][4][5] The accuracy and precision of measuring isotopomer abundances via NMR are typically within 1%.[2][3][4][5]

Applications

-

Disease Research: Understanding how metabolic pathways are altered in diseases like cancer or diabetes.

-

Bioprocess Optimization: Engineering microorganisms for enhanced production of biofuels or pharmaceuticals.

-

Drug Development: Assessing the metabolic effects of drug candidates on target cells.[6]

Experimental Protocol

This protocol outlines the general steps for a 13C-Metabolic Flux Analysis experiment using this compound.

1. Cell Culture and Labeling:

- Culture cells in a defined medium where L-Valine is a required nutrient.

- Replace the standard L-Valine with this compound at a known concentration.

- Allow the cells to grow and reach a metabolic steady state, ensuring the labeled valine is incorporated into cellular proteins and metabolites.

2. Sample Preparation:

- Harvest the cells from the culture.

- Quench metabolic activity rapidly, for example, by using cold methanol.

- Extract the intracellular metabolites and hydrolyze the protein fraction to release the amino acids. A common method is acid hydrolysis using 6N HCl.

3. NMR Data Acquisition:

- Prepare the sample for NMR by dissolving the extracted metabolites or hydrolyzed amino acids in a suitable deuterated solvent (e.g., D2O).

- Acquire 1D and 2D NMR spectra, such as 1H-13C HSQC and 1H-15N HSQC, to identify and quantify the labeled isotopomers.

4. Data Analysis:

- Process the NMR spectra to determine the relative abundances of different isotopomers of valine and other metabolites.

- Use metabolic modeling software to calculate the metabolic fluxes that best fit the observed labeling patterns.

Quantitative Data Summary

| Parameter | Typical Value/Range | Reference |

| This compound Concentration in Media | 0.1 - 2 mM | General Knowledge |

| Cell Density at Harvest | 10^6 - 10^8 cells/mL | General Knowledge |

| NMR Spectrometer Frequency | 500 - 900 MHz | [7] |

| Precision of Isotopomer Abundance Measurement | Within 1% | [2][3][4][5] |

Application Note 2: Protein Structure and Dynamics Studies using this compound

Principle

Determining the three-dimensional structure and understanding the dynamics of proteins are fundamental to comprehending their function. NMR spectroscopy is a powerful technique for studying proteins in solution, providing insights into their structure, dynamics, and interactions at atomic resolution.[8] The use of isotopically labeled amino acids, such as this compound, is often essential for these studies, especially for larger proteins.[9] Deuteration of the valine side chain reduces dipolar relaxation and spectral complexity, leading to sharper NMR signals and enabling the study of larger proteins and protein complexes.[10] The 13C and 15N labels allow for the use of powerful multi-dimensional NMR experiments to resolve individual atomic signals.

Applications

-

Structural Biology: Determining the high-resolution structure of proteins and protein-ligand complexes.

-

Drug Discovery: Identifying and characterizing the binding sites of small molecule inhibitors on a target protein.[10]

-

Understanding Protein Function: Investigating conformational changes and dynamics that are critical for a protein's biological activity.

Experimental Protocol

This protocol provides a general workflow for preparing a protein sample labeled with this compound for NMR studies.

1. Protein Expression and Labeling:

- Clone the gene of interest into an appropriate expression vector.

- Express the protein in a suitable host, typically E. coli, grown in a minimal medium.

- Supplement the minimal medium with this compound and other necessary unlabeled amino acids to ensure specific incorporation. Cell-free protein expression systems can also be used to prevent scrambling of the isotopic labels.[11]

2. Protein Purification:

- Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).

- Verify the purity and homogeneity of the protein sample.

3. NMR Sample Preparation:

- Exchange the purified protein into a suitable NMR buffer (e.g., phosphate or Tris buffer in 90% H2O/10% D2O or 100% D2O).

- Concentrate the protein to a typical concentration range of 0.3-0.5 mM.[12]

- Transfer the final sample into a high-quality NMR tube.

4. NMR Data Acquisition and Analysis:

- Acquire a series of multi-dimensional NMR experiments (e.g., 2D 1H-15N HSQC, 3D HNCA, 3D HNCACB) to assign the chemical shifts of the protein backbone and side chains.

- Perform relaxation experiments (e.g., T1, T2, and NOE measurements) to probe the dynamics of the protein at various timescales.

- Use the collected NMR data to calculate the three-dimensional structure of the protein and map its dynamic regions.

Quantitative Data Summary

| Parameter | Typical Value/Range | Reference |

| Protein Concentration for NMR | 0.3 - 0.5 mM | [12] |

| Peptide Concentration for NMR | 2 - 5 mM | [12] |

| Protein Size Limit for High-Resolution NMR | < 30-50 kDa (can be extended with deuteration) | [12] |

| Required Protein Quantity (for 20 kDa protein) | 5 - 10 mg | [12] |

Visualizing Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate the workflows for Metabolic Flux Analysis and Protein Structure and Dynamics Studies.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. beregond.bham.ac.uk [beregond.bham.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]

- 11. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]

- 12. nmr-bio.com [nmr-bio.com]

Application Notes and Protocols for In Vivo Metabolic Labeling with L-Valine-¹³C₅,¹⁵N,d₈

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic landscape of proteomics and metabolic research, understanding the lifecycle of proteins—from synthesis to degradation—is paramount for elucidating cellular function, disease mechanisms, and the impact of therapeutic interventions. Stable Isotope Labeling in Mammals (SILAM) has emerged as a powerful technique for in vivo quantitative proteomics, enabling the precise measurement of protein turnover rates in a physiological context. L-Valine-¹³C₅,¹⁵N,d₈ is a heavy, stable isotope-labeled essential amino acid that serves as an ideal tracer for these studies. As an essential amino acid, valine cannot be synthesized de novo by mammals, ensuring that its incorporation into proteins is a direct reflection of protein synthesis. The multiple isotopic labels on this molecule provide a significant mass shift, facilitating clear differentiation from its unlabeled counterpart in mass spectrometry analysis.

These application notes provide a comprehensive overview and detailed protocols for the use of L-Valine-¹³C₅,¹⁵N,d₈ for in vivo metabolic labeling in mouse models. The protocols cover the entire workflow, from diet formulation and animal labeling to tissue processing and mass spectrometry analysis.

Key Applications

-

Protein Turnover Studies: Quantify the synthesis and degradation rates of individual proteins or the entire proteome in various tissues under different physiological or pathological conditions.

-

Pharmacodynamics: Assess the effect of drug candidates on the synthesis or degradation of target proteins and pathways.

-

Disease Modeling: Investigate alterations in protein homeostasis in models of diseases such as cancer, metabolic disorders, and neurodegenerative diseases.

-

Biomarker Discovery: Identify proteins with altered turnover rates that may serve as biomarkers for disease diagnosis or progression.

Experimental Workflow Overview

The overall experimental workflow for in vivo metabolic labeling with L-Valine-¹³C₅,¹⁵N,d₈ involves several key stages. Initially, a custom diet containing the heavy-labeled valine is formulated and fed to the experimental animals, typically mice, for a specified duration to allow for the incorporation of the heavy valine into newly synthesized proteins. Following the labeling period, tissues of interest are harvested and processed to extract proteins. The extracted proteins are then digested into peptides, which are subsequently analyzed by high-resolution mass spectrometry to determine the ratio of heavy to light valine-containing peptides. This ratio is used to calculate protein turnover rates.